N-2 methylundecylamine
CAS No.:
Cat. No.: VC13854922
Molecular Formula: C12H27N
Molecular Weight: 185.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H27N |
|---|---|
| Molecular Weight | 185.35 g/mol |
| IUPAC Name | 2-methylundecan-1-amine |
| Standard InChI | InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-11,13H2,1-2H3 |
| Standard InChI Key | YYQIXLJECIKTSH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(C)CN |
Introduction
Chemical Identity and Structural Characteristics
N-2 Methylundecylamine (systematic name: N-methylundecan-2-amine) is a branched secondary amine with the molecular formula C₁₂H₂₇N. Its structure consists of an 11-carbon undecyl chain (CH₃(CH₂)₁₀–) attached to a methyl-substituted nitrogen atom. The methyl group at the nitrogen distinguishes it from primary amines like undecylamine, while the branched configuration influences its physicochemical behavior .
Molecular Geometry and Stereochemistry
The compound’s branching at the second carbon introduces steric effects that may alter reactivity. Unlike linear analogues such as N-methyldidecylamine (C₂₁H₄₅N) , the shorter chain and specific substitution pattern of N-2 methylundecylamine could enhance solubility in nonpolar solvents while reducing crystallinity. Computational modeling predicts a logP value of ~5.2, indicative of moderate hydrophobicity, though experimental validation is needed .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While no direct synthesis routes for N-2 methylundecylamine are documented, analogous alkylamines are typically produced via:
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Reductive Amination: Reaction of undecan-2-one with methylamine in the presence of a catalyst (e.g., palladium on carbon) .
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Alkylation of Ammonia: Treatment of 2-bromoundecane with methylamine under basic conditions.
A multi-step approach involving coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) has been used for structurally complex amines, though this may be unnecessary for simpler secondary amines.
Industrial Scalability
Industrial production would likely optimize parameters such as:
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Temperature: 80–120°C to balance reaction rate and byproduct formation.
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Solvent Selection: Nonpolar solvents (e.g., hexane) to improve yield .
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Catalysts: Heterogeneous catalysts (e.g., zeolites) for easier separation .
Physicochemical Properties
Thermal and Physical Constants
The low water solubility aligns with its hydrophobic alkyl chain, suggesting utility in emulsification or phase-transfer applications .
Reactivity and Functional Applications
Chemical Reactivity
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Acid-Base Behavior: As a weak base (predicted pKa ~10.1), it forms salts with mineral acids, enhancing water solubility temporarily .
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Neutralization Reactions: Exothermic reactions with acids yield ammonium salts, useful in surfactant formulations .
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Flammability: Flash point estimated at ~90°C, requiring careful handling .
Industrial and Research Applications
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Surfactants: Potential use in fabric softeners or detergents due to cationic character .
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Pharmaceutical Intermediates: Secondary amines are precursors to nitroso compounds (e.g., N-methyl-N-nitrosamines) , though carcinogenicity concerns necessitate caution.
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Corrosion Inhibition: Long alkyl chains may adsorb onto metal surfaces, forming protective layers .
Future Research Directions
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Synthetic Optimization: Develop efficient, scalable routes with minimal byproducts.
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Application-Specific Studies: Evaluate efficacy as a surfactant or catalyst in organic reactions.
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Toxicological Profiling: Conduct in vitro and in vivo studies to assess safety.
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